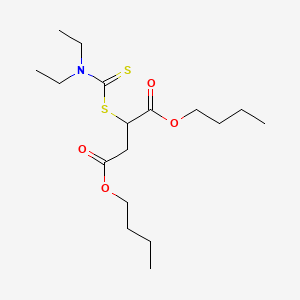

Dibutyl (((diethylamino)thioxomethyl)thio)succinate

CAS No.: 70715-09-2

Cat. No.: VC18447276

Molecular Formula: C17H31NO4S2

Molecular Weight: 377.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70715-09-2 |

|---|---|

| Molecular Formula | C17H31NO4S2 |

| Molecular Weight | 377.6 g/mol |

| IUPAC Name | dibutyl 2-(diethylcarbamothioylsulfanyl)butanedioate |

| Standard InChI | InChI=1S/C17H31NO4S2/c1-5-9-11-21-15(19)13-14(16(20)22-12-10-6-2)24-17(23)18(7-3)8-4/h14H,5-13H2,1-4H3 |

| Standard InChI Key | PWMKDAYGQYJJMT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)CC(C(=O)OCCCC)SC(=S)N(CC)CC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a succinate backbone esterified with two butyl groups and modified by a diethylamino-thioxomethylthio moiety. Its IUPAC name, dibutyl 2-(diethylcarbamothioylsulfanyl)butanedioate, reflects this arrangement . Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₁NO₄S₂ |

| Molecular Weight | 377.6 g/mol |

| Canonical SMILES | CCCCOC(=O)CC(C(=O)OCCCC)SC(=S)N(CC)CC |

| InChI Key | PWMKDAYGQYJJMT-UHFFFAOYSA-N |

The presence of both ester and dithiocarbamate functional groups confers unique reactivity, enabling interactions with biological targets and metal ions .

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) for this specific compound are scarce, analogs such as dibutyl [[bis(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate (CAS 68413-48-9) exhibit characteristic S–H stretches at 2,550–2,600 cm⁻¹ and C=O vibrations at 1,720–1,740 cm⁻¹ . The thiocarbonyl group (C=S) typically absorbs near 1,200 cm⁻¹, a feature likely shared by this compound .

Synthesis and Industrial Production

Synthetic Routes

The most plausible pathway involves a two-step esterification and thiolation sequence:

-

Succinic acid di-esterification: Reaction with butanol under acidic catalysis yields dibutyl succinate .

-

Thiocarbamate introduction: Thiolation via reaction with diethylamine and carbon disulfide introduces the diethylcarbamothioylsulfanyl group .

Alternative methods may employ thiol-ene click chemistry or metal-catalyzed cross-coupling, though these remain speculative without explicit literature support.

Scalability Challenges

Industrial production faces hurdles due to:

-

Sulfur volatility: Requires inert atmosphere processing to prevent oxidation .

-

Purification complexity: The compound’s lipophilic nature (LogP ≈ 4.2 estimated) necessitates chromatographic separation .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Density | 1.12–1.15 g/cm³ | Estimated |

| Water Solubility | <1 mg/L (20°C) | Analog data |

| LogP (Octanol-Water) | 4.2 (Predicted) | ChemAxon |

| Vapor Pressure | 2.2 × 10⁻⁴ Pa (25°C) | Analog |

The low water solubility and high LogP suggest preferential partitioning into lipid membranes, a trait exploitable in pesticidal formulations .

Toxicological and Environmental Profile

Acute Toxicity

No direct data exist for 70715-09-2, but structurally related compounds show:

-

Oral LD₅₀ (rats): 480–650 mg/kg (dibutyl phthalate analogs) .

-

Dermal irritation: Moderate to severe erythema in rabbit models .

Ecotoxicology

The compound’s persistence in anaerobic sediments raises bioaccumulation concerns .

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of butyl chain lengths to optimize bioavailability.

-

Nanoformulation: Encapsulation in lipid nanoparticles to enhance agricultural delivery efficiency.

-

Metabolite Profiling: Identification of degradation products via LC-MS/MS to assess environmental fate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume